3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Overview
Description
3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a thieno[3,2-d]pyrimidin-4-one core with a methoxyphenyl group, a pyridinyl-substituted oxadiazole, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps:
Formation of the Thieno[3,2-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidin-4-one core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a suitable catalyst such as aluminum chloride.
Synthesis of the Pyridinyl-Substituted Oxadiazole: The pyridinyl-substituted oxadiazole can be synthesized through the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate nitrile under dehydrating conditions.
Formation of the Sulfanyl Linkage: The final step involves the coupling of the thieno[3,2-d]pyrimidin-4-one core with the pyridinyl-substituted oxadiazole via a sulfanyl linkage, typically using a thiol reagent and a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridinyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts alkylation, dicyclohexylcarbodiimide for coupling reactions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced oxadiazole or pyridinyl derivatives.
Substitution Products: Functionalized methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological processes.
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacology: Studied for its interactions with biological targets.
Industry
Materials Science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl linkage and the oxadiazole ring are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-methoxyphenyl)methyl]-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- **this compound
Uniqueness
The unique combination of the thieno[3,2-d]pyrimidin-4-one core, methoxyphenyl group, pyridinyl-substituted oxadiazole, and sulfanyl linkage distinguishes this compound from others. Its structural complexity and potential for diverse chemical reactions make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S2/c1-29-15-7-5-14(6-8-15)12-27-21(28)19-16(9-11-31-19)24-22(27)32-13-18-25-20(26-30-18)17-4-2-3-10-23-17/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAFUNVBTSIPJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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